

CAS number and molecular formula of 5-Carbethoxyuracil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Carbethoxyuracil

Cat. No.: B1345524

[Get Quote](#)

5-Carbethoxyuracil: A Technical Guide for Researchers

CAS Number: 28485-17-8 Molecular Formula: $\text{CH}_4\text{N}_2\text{O}_4$

This technical guide provides an in-depth overview of **5-Carbethoxyuracil**, a pyrimidine derivative of significant interest to researchers in drug development and medicinal chemistry. This document outlines its chemical properties, synthesis, and available biological data, presented in a format tailored for scientists and research professionals.

Chemical and Physical Properties

5-Carbethoxyuracil, also known as Isoorotic acid ethyl ester, is a uracil derivative characterized by a carbethoxy group at the 5-position of the pyrimidine ring. Its fundamental properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	28485-17-8	
Molecular Formula	$\text{CH}_4\text{N}_2\text{O}_4$	
Molecular Weight	184.15 g/mol	
Alternate Name	Isoorotic acid ethyl ester	

Synthesis of 5-Carbethoxyuracil

The synthesis of **5-Carbethoxyuracil** and its derivatives often employs well-established methods in heterocyclic chemistry, such as the Biginelli reaction. This one-pot condensation reaction typically involves an aldehyde, a β -dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea.

While a highly specific, detailed protocol for the direct synthesis of **5-Carbethoxyuracil** was not prominently available in the reviewed literature, the synthesis of structurally related 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives provides a foundational methodology. These syntheses generally involve the reaction of ethyl acetoacetate with urea or a substituted urea.

[1]

A general workflow for the synthesis of related pyrimidine structures is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **5-Carbethoxyuracil** derivatives.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activity and associated signaling pathways of **5-Carbethoxyuracil**. Research on uracil derivatives is extensive, with many compounds exhibiting a range of biological effects. For instance, 5-substituted uracil derivatives, such as 5-alkoxymethyluracil analogues, have been investigated for their antiviral and cytotoxic activities.[2] Similarly, 5-aminouracil derivatives have been explored for their potential therapeutic applications.

It is important to note that the well-known anticancer drug 5-Fluorouracil (5-FU) is a different uracil derivative with a distinct mechanism of action. The biological effects of 5-FU should not be extrapolated to **5-Carbethoxyuracil** without specific experimental evidence.

Further research is required to elucidate the specific biological targets, mechanism of action, and any potential therapeutic applications of **5-Carbethoxyuracil**. Researchers investigating this compound are encouraged to perform initial screenings to determine its bioactivity profile.

Experimental Protocols for Related Compounds

While a specific protocol for **5-Carbethoxyuracil** is not detailed here, the following provides a general methodology for the synthesis of related tetrahydropyrimidine derivatives, which can serve as a starting point for experimental design.

Synthesis of Ethyl 4-(Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

- Reactants: 0.2 M (6.2 g) of fluoro-benzaldehyde, urea (3 g), and ethyl acetoacetate (6.5 g).
[\[1\]](#)
- Catalyst: A catalytic amount of $\text{CuCl} \cdot 2\text{H}_2\text{O}$.
[\[1\]](#)
- Procedure:
 - The reactants and catalyst are mixed by grinding for 7-10 minutes.
[\[1\]](#)
 - A few drops of HCl are added, and the mixture is ground for an additional 10 minutes.
[\[1\]](#)
 - The mixture is left to stand overnight.
[\[1\]](#)
 - The resulting product is purified by recrystallization from methanol.
[\[1\]](#)

This solvent-less approach offers an efficient method for the synthesis of the pyrimidine core structure.
[\[1\]](#) Modifications to this protocol, such as the omission of the aldehyde, would be necessary to target the synthesis of **5-Carbethoxyuracil**.

Conclusion and Future Directions

5-Carbethoxyuracil is a chemical compound with a well-defined structure. While methods for the synthesis of related compounds are established, a detailed, publicly available protocol for its direct synthesis is not readily accessible. Furthermore, its biological activity and mechanism of action remain largely unexplored.

For researchers, scientists, and drug development professionals, **5-Carbethoxyuracil** represents an opportunity for novel discovery. Future research should focus on:

- Developing and optimizing a specific synthesis protocol for **5-Carbethoxyuracil**.
- Conducting comprehensive in vitro and in vivo studies to determine its biological activity, including potential antimicrobial, antiviral, or anticancer effects.
- Identifying the molecular targets and signaling pathways through which **5-Carbethoxyuracil** may exert its effects.

The data presented in this guide serves as a foundational resource for initiating further investigation into this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular formula of 5-Carbethoxyuracil]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345524#cas-number-and-molecular-formula-of-5-carbethoxyuracil>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com